Methyl 2-iodo-8-methoxyindolizine-7-carboxylate
Description
Properties
Molecular Formula |
C11H10INO3 |
|---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
methyl 2-iodo-8-methoxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10INO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3 |
InChI Key |
AMITUJLXSSJFRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC(=C2)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-iodo-8-methoxyindolizine-7-carboxylate typically involves the iodination of a methoxyindolizine precursor followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indolizine ring . The esterification step can be achieved using methanol and an acid catalyst under reflux conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the indolizine ring or the ester group.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1.1 Anti-inflammatory Properties
Research has indicated that derivatives of indolizines, including methyl 2-iodo-8-methoxyindolizine-7-carboxylate, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The compound demonstrated an IC50 value comparable to established COX-2 inhibitors like indomethacin, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .
1.2 Antimicrobial Activity
Indolizine derivatives have also been evaluated for their antimicrobial properties. The compound showed promising activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Its structural modifications have been linked to enhanced efficacy against these pathogens, making it a candidate for further exploration in treating infectious diseases .
1.3 Antioxidant Activity
The antioxidant capacity of this compound has been studied, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
3.1 COX-2 Inhibition Study
In a detailed study assessing the COX-2 inhibitory activity of various indolizine derivatives, this compound was tested alongside other analogs. The results indicated that modifications at specific positions on the indolizine scaffold significantly influenced inhibitory potency, leading to the identification of several promising candidates for further development .
3.2 Antimicrobial Efficacy Against Mycobacterium tuberculosis
A series of experiments evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis strains. The compound exhibited notable activity, with a focus on understanding its mechanism of action through molecular docking studies that provided insights into its interaction with bacterial targets .
Mechanism of Action
The mechanism of action of Methyl 2-iodo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, indolizine derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
- Structural Difference : Bromine replaces iodine at position 2.
- Impact: Bromine’s smaller atomic radius (1.85 Å vs. This may lead to faster reaction kinetics in nucleophilic substitutions compared to the iodo analogue .
- Synthesis : Likely synthesized via analogous methods, substituting bromine-containing reagents.
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate
- Structural Difference : Benzoyl group at position 2 and methyl at position 6 instead of iodine and methoxy.
- Impact: The benzoyl group introduces π-π stacking capability, while the methyl group at position 6 reduces steric hindrance.
- Biological Activity : Tested for anticancer activity but found inactive, highlighting the critical role of substituent positioning .
Ethyl 7-Acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate
- Structural Difference : Acetyl and bromobenzoyl groups at positions 7 and 3, respectively, with a methyl group at position 2.
- Impact : The acetyl group increases electron-withdrawing effects, while the bromobenzoyl moiety enhances lipophilicity. These modifications correlate with moderate anticancer activity (IC₅₀ ~10 µM against SiHa cells) .
Physicochemical Properties
| Compound | Molecular Weight | Substituents (Position) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Methyl 2-iodo-8-methoxyindolizine-7-carboxylate | 347.16 | I (2), OMe (8), COOMe (7) | Not reported | ~2.8 |
| Methyl 2-bromo-8-methoxyindolizine-7-carboxylate | 300.11 | Br (2), OMe (8), COOMe (7) | Not reported | ~2.5 |
| Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate | 307.34 | Bz (2), Me (6), COOEt (7) | Not reported | ~3.1 |
| Ethyl 7-acetyl-3-(4-Br-Bz)-2-Me-indolizine-1-carboxylate | 432.25 | Ac (7), 4-Br-Bz (3), Me (2) | 162–164 | ~4.0 |
Notes:
- Iodo and bromo derivatives exhibit higher molecular weights and lipophilicity (LogP) compared to non-halogenated analogues.
- The methoxy group enhances solubility relative to methyl or benzoyl substituents.
Biological Activity
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the indolizine family, characterized by a fused bicyclic structure that contributes to its unique biological activity. The presence of iodine and methoxy groups enhances its reactivity and interaction with biological targets.
1. Anti-inflammatory Properties
One of the prominent biological activities of this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Studies have shown that derivatives of indolizines exhibit significant COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the micromolar range. For instance, related compounds have been reported with IC50 values around 5.84 µM, indicating a potential for developing anti-inflammatory agents .
2. Anticancer Activity
Indolizine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth in various cancer models. For example, one study reported a tumor growth inhibition (TGI) rate of 87.66% in a castration-resistant prostate cancer model when treated with a related indolizine compound . This suggests that this compound may possess similar anticancer effects.
3. Antimicrobial Effects
The antimicrobial activity of indolizine derivatives has been documented, with several studies highlighting their efficacy against various pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell functions, making them potential candidates for antibiotic development .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, these compounds may reduce the production of pro-inflammatory mediators.
- Cell Cycle Regulation : Some indolizines influence cell cycle checkpoints, promoting apoptosis in cancer cells while inhibiting proliferation .
- Antioxidant Activity : Indolizines have demonstrated antioxidant properties, which may contribute to their anticancer and anti-inflammatory effects by reducing oxidative stress in cells.
Data Summary
Below is a summary table highlighting key findings related to the biological activity of this compound and its derivatives.
| Activity | Mechanism | IC50/TGI (%) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme inhibition | ~5.84 µM | |
| Anticancer | Apoptosis induction | TGI: 87.66% | |
| Antimicrobial | Disruption of microbial functions | Variable |
Case Studies
Several case studies have investigated the efficacy of indolizine derivatives:
- Prostate Cancer Model : A study demonstrated significant tumor inhibition using an indolizine derivative, suggesting that modifications to the indolizine structure can enhance anticancer activity .
- Inflammation Models : In vivo studies indicated that certain indolizines reduced inflammation markers in animal models, supporting their use as potential therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
